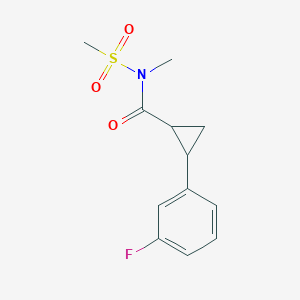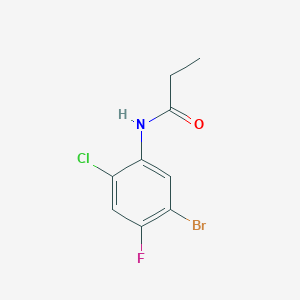
N-(5-bromo-2-chloro-4-fluorophenyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-bromo-2-chloro-4-fluorophenyl)propanamide, also known as BCFP, is a chemical compound that has gained significant attention in the scientific community due to its potential use in various fields of research. BCFP is a halogenated amide that has been synthesized using different methods. Additionally, this paper will explore future directions for BCFP research.
Mécanisme D'action
The mechanism of action of N-(5-bromo-2-chloro-4-fluorophenyl)propanamide is not fully understood. However, studies have suggested that N-(5-bromo-2-chloro-4-fluorophenyl)propanamide may act by inhibiting the activity of specific enzymes or proteins in cells. For example, N-(5-bromo-2-chloro-4-fluorophenyl)propanamide has been reported to inhibit the activity of the enzyme histone deacetylase, which is involved in the regulation of gene expression.
Biochemical and Physiological Effects:
Studies have reported that N-(5-bromo-2-chloro-4-fluorophenyl)propanamide has a range of biochemical and physiological effects. For example, N-(5-bromo-2-chloro-4-fluorophenyl)propanamide has been reported to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacteria, and modulate the activity of specific enzymes. However, the exact biochemical and physiological effects of N-(5-bromo-2-chloro-4-fluorophenyl)propanamide are still being studied.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(5-bromo-2-chloro-4-fluorophenyl)propanamide in lab experiments is its potential use as a fluorescent probe for imaging biological systems. N-(5-bromo-2-chloro-4-fluorophenyl)propanamide has also been reported to have antimicrobial properties, making it a potential candidate for the development of new antibiotics. However, one limitation of using N-(5-bromo-2-chloro-4-fluorophenyl)propanamide in lab experiments is its potential toxicity, which may limit its use in certain applications.
Orientations Futures
There are several future directions for N-(5-bromo-2-chloro-4-fluorophenyl)propanamide research. One direction is to further investigate the potential use of N-(5-bromo-2-chloro-4-fluorophenyl)propanamide as a drug candidate for the treatment of cancer and other diseases. Another direction is to explore the use of N-(5-bromo-2-chloro-4-fluorophenyl)propanamide as a fluorescent probe for imaging biological systems. Additionally, further studies are needed to fully understand the biochemical and physiological effects of N-(5-bromo-2-chloro-4-fluorophenyl)propanamide and its mechanism of action.
Méthodes De Synthèse
N-(5-bromo-2-chloro-4-fluorophenyl)propanamide can be synthesized using different methods, including the reaction of 5-bromo-2-chloro-4-fluoroaniline with propionyl chloride in the presence of a base. Another method involves the reaction of 5-bromo-2-chloro-4-fluorobenzoyl chloride with propionamide in the presence of a base. Both methods have been reported to yield N-(5-bromo-2-chloro-4-fluorophenyl)propanamide in good yields.
Applications De Recherche Scientifique
N-(5-bromo-2-chloro-4-fluorophenyl)propanamide has been reported to have potential use in various fields of research. In the field of medicinal chemistry, N-(5-bromo-2-chloro-4-fluorophenyl)propanamide has been investigated as a potential drug candidate for the treatment of cancer and other diseases. N-(5-bromo-2-chloro-4-fluorophenyl)propanamide has also been studied for its potential use as a fluorescent probe for imaging biological systems. In addition, N-(5-bromo-2-chloro-4-fluorophenyl)propanamide has been reported to have antimicrobial properties, making it a potential candidate for the development of new antibiotics.
Propriétés
IUPAC Name |
N-(5-bromo-2-chloro-4-fluorophenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrClFNO/c1-2-9(14)13-8-3-5(10)7(12)4-6(8)11/h3-4H,2H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQNMAWRDJDSKRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC(=C(C=C1Cl)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.52 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 3-cyclopropyl-3-[(2,4-difluorobenzoyl)amino]propanoate](/img/structure/B7583576.png)

![1-[(2-Chlorophenyl)methylsulfonyl]piperidin-4-ol](/img/structure/B7583587.png)
![[1-[(2-Chlorophenyl)methylsulfonyl]pyrrolidin-2-yl]methanol](/img/structure/B7583593.png)
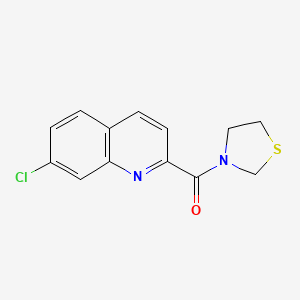
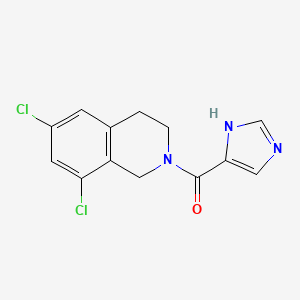

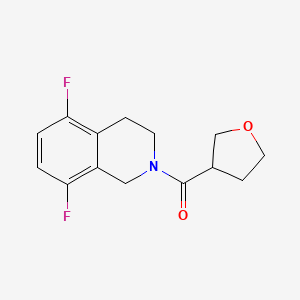


![tert-butyl N-[1-(1H-imidazol-2-ylmethylamino)-2-methylpropan-2-yl]carbamate](/img/structure/B7583663.png)
